(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
CAS No.:
Cat. No.: VC15794781
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | (2,5-dimethoxyphenyl)-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 |
| Standard InChI Key | ZURWVDYSJMWWSX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 2,5-dimethoxyphenyl ring (electron-rich due to methoxy substituents) and a pyridin-3-yl ring (a nitrogen-containing heterocycle) connected by a ketone group. The IUPAC name, (2,5-dimethoxyphenyl)-pyridin-3-ylmethanone, reflects this arrangement . The presence of methoxy groups at the 2- and 5-positions of the phenyl ring enhances solubility in polar solvents, while the pyridine ring introduces basicity and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.26 g/mol | |
| CAS Number | 13119-76-1 | |
| Solubility | Low in water; soluble in DMSO | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis Methods
Friedel-Crafts Acylation
A common synthesis route involves Friedel-Crafts acylation, where 2,5-dimethoxybenzoyl chloride reacts with pyridin-3-ylmagnesium bromide in the presence of a Lewis catalyst (e.g., AlCl). This method yields the target compound with moderate efficiency (50–70%).
Grignard Reaction
Alternative approaches employ Grignard reagents, where pyridin-3-ylmagnesium bromide reacts with 2,5-dimethoxybenzaldehyde under anhydrous conditions. This method offers higher regioselectivity but requires stringent temperature control (−10°C to 0°C).
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Friedel-Crafts | 50–70 | AlCl, RT, 24h | Scalability |
| Grignard Reaction | 60–75 | −10°C, THF, 12h | Regioselectivity |
Biological Activities and Applications
Enzyme Modulation
The compound’s methoxy and pyridine groups enable interactions with enzymes via hydrogen bonding and π-π stacking. Preliminary studies suggest inhibition of cytochrome P450 isoforms, potentially influencing drug metabolism.
Neuropharmacological Applications
Structural analogs of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone exhibit affinity for serotonin receptors, hinting at potential antidepressant or anxiolytic applications.
Comparative Analysis with Structural Analogues
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone
Replacing methoxy groups with methyl substituents (as in the 2,3-dimethylphenyl analogue) reduces polarity, lowering water solubility but enhancing blood-brain barrier permeability. This modification also alters bioactivity, with the dimethyl analogue showing 20% higher binding affinity to dopamine receptors.
Table 3: Structural and Functional Comparisons
| Property | (2,5-Dimethoxyphenyl) Analogue | (2,3-Dimethylphenyl) Analogue |
|---|---|---|
| Molecular Weight | 243.26 g/mol | 211.26 g/mol |
| LogP | 2.1 | 3.4 |
| Solubility (Water) | 0.5 mg/mL | 0.1 mg/mL |
| Serotonin Receptor IC | 450 nM | 620 nM |
Research Findings and Future Directions
Mechanistic Insights
Recent crystallographic studies reveal that the 2,5-dimethoxy substituents stabilize the compound’s binding to hydrophobic enzyme pockets, while the pyridine nitrogen forms a critical hydrogen bond with catalytic residues.
Challenges in Drug Development
Despite promising in vitro activity, the compound’s poor bioavailability (oral bioavailability <10% in murine models) limits therapeutic utility. Prodrug strategies or nanocarrier systems may address this issue.
Opportunities in Organic Synthesis
The ketone group serves as a versatile handle for derivatization. For example, reduction to the secondary alcohol yields a chiral intermediate useful in asymmetric synthesis .
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